Pyrrolidine derivative 2
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Overview
Description
Pyrrolidine derivative 2 is a compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. Pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile biological activities and ability to serve as scaffolds for drug development . This compound, in particular, has shown promise in various scientific research applications, making it a compound of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine derivative 2 typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method allows for the efficient formation of pyrrolidine rings in good to excellent yields. Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors, combined with a proficient rhodium catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalysts and reaction conditions is crucial to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine derivative 2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pyrrolidine derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of pyrrolidine derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Pyrrolidine derivative 2 can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a five-membered nitrogen-containing ring but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, which significantly alters its chemical properties and biological activities.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive and versatile in chemical synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to serve as a versatile scaffold for drug development and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C18H14FN3 |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-[3-fluoro-3-(2-pyridin-2-ylethynyl)pyrrolidin-1-yl]benzonitrile |
InChI |
InChI=1S/C18H14FN3/c19-18(8-7-16-5-1-2-10-21-16)9-11-22(14-18)17-6-3-4-15(12-17)13-20/h1-6,10,12H,9,11,14H2 |
InChI Key |
NHUYADGCDLCNRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C#CC2=CC=CC=N2)F)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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